N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized and studied. For instance, pyrazolo[3,4-d]pyrimidine and its derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Scientific Research Applications
Anticancer Research
Triazolo[4,5-d]pyrimidines have shown promise in anticancer studies. Compounds with this moiety have been reported to exhibit excellent anti-cancer activity against a variety of cancer cell lines at sub-nanomolar concentrations .
Pharmaceutical Development
The triazole group is a key feature in many pharmaceutical agents. For example, ammonolysis of 1,4-disubstituted-1,2,3-triazoles can lead to the formation of important pharmaceuticals like rufinamide .
Crystallography and Structural Analysis
Compounds containing triazolo[4,5-d]pyrimidines have been synthesized and analyzed using crystallography to determine their structure, which is crucial for understanding their interactions and potential applications .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to exhibit antitumor activities against various human cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been reported to interfere with the biochemical pathways that are crucial for the survival and proliferation of cancer cells .
Result of Action
N-cyclohexyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been reported to exhibit good antitumor activities against various human cancer cell lines . The molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQNVZYAAOLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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